
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea, also known as CTI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives, which have shown promising results in the treatment of various diseases. CTI has been found to have a wide range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of certain enzymes, including topoisomerase II and histone deacetylase. These enzymes play important roles in cell growth and proliferation, and their inhibition by this compound can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. This compound has also been found to have anti-oxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea is its broad range of biological activities, which makes it a promising candidate for further research. This compound has also been found to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the optimization of this compound for specific therapeutic applications, such as cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel this compound derivatives with improved properties is an area of active research.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea involves the condensation of 3-chloroaniline with indoline-1-carboxylic acid, followed by the reaction of the resulting intermediate with thiosemicarbazide and isocyanate. The final product is obtained after purification through recrystallization. This synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, anti-microbial, and anti-tumor properties. This compound has been shown to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also shown promise as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-13-5-3-6-14(10-13)21-18(26)23-19-22-15(11-27-19)17(25)24-9-8-12-4-1-2-7-16(12)24/h1-7,10-11H,8-9H2,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKFXKCTKPQFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2949087.png)
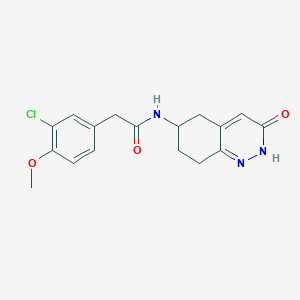
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2949091.png)
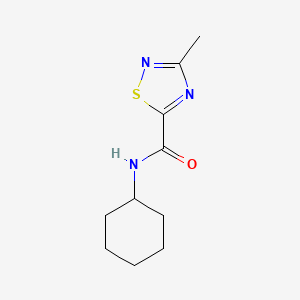
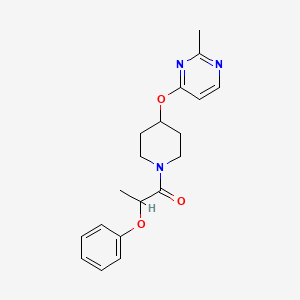
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2949095.png)
![2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2949098.png)
![2-((2-Methoxybenzyl)thio)benzo[d]thiazole](/img/structure/B2949100.png)

![1,3-dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2949103.png)
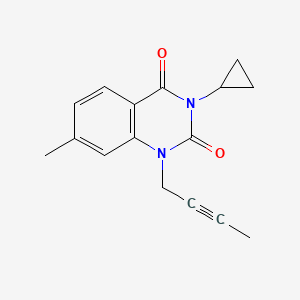
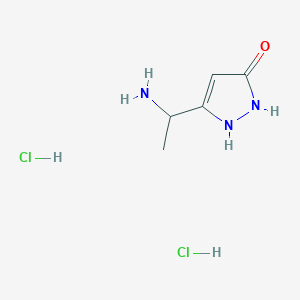
![5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2949109.png)